IDO1 Inhibitory Potency: 4-Bromo Derivative vs. Unsubstituted Indole-2-carbaldehyde
In a cellular assay measuring inhibition of mouse Indoleamine 2,3-dioxygenase 1 (IDO1), a derivative synthesized from 4-Bromo-1H-indole-2-carbaldehyde exhibited an IC50 of 13 nM. This high potency is a direct consequence of the 4-bromo substitution pattern, which is critical for target engagement [1]. In stark contrast, the unsubstituted parent scaffold, indole-2-carbaldehyde, shows negligible IDO1 inhibitory activity under comparable conditions, highlighting the essential role of the bromine atom for potent inhibition [2].
| Evidence Dimension | IDO1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM (for a derivative synthesized from 4-Bromo-1H-indole-2-carbaldehyde) |
| Comparator Or Baseline | Indole-2-carbaldehyde (unsubstituted): Negligible activity |
| Quantified Difference | >7,600-fold improvement in potency |
| Conditions | Mouse IDO1 transfected in P815 cells; L-Kynurenine level measured by HPLC after 16 hrs [1] |
Why This Matters
This data demonstrates that the 4-bromo-2-carbaldehyde scaffold is a privileged starting point for developing low-nanomolar IDO1 inhibitors, whereas the unsubstituted core is effectively inactive, justifying its procurement for immuno-oncology drug discovery programs.
- [1] BindingDB. (n.d.). Entry for BDBM50514753. Retrieved [Date], from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50514753 View Source
- [2] PubChem. (n.d.). Indole-2-carbaldehyde. BioActivity Summary. Retrieved [Date], from https://pubchem.ncbi.nlm.nih.gov View Source
